molecular formula C22H18BrN3O2S B284456 N-benzyl-2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-benzyl-2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B284456
M. Wt: 468.4 g/mol
InChI Key: XFYZKHCSYONYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities. In

Scientific Research Applications

N-benzyl-2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has shown potential in a variety of scientific research applications. One of the primary areas of interest is in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound induces apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development of metastasis. In preclinical studies, this compound has also been shown to exhibit anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is its high potency against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for therapeutic intervention. Additionally, this compound has shown promising results in preclinical studies, indicating that it may have potential as a drug candidate. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results. Additionally, the toxicity and pharmacokinetics of this compound have not been fully characterized, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on N-benzyl-2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide. One area of interest is in the development of new drug candidates based on the structure of this compound. By modifying the chemical structure of this compound, researchers may be able to improve its potency, selectivity, and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and identify potential targets for therapeutic intervention. Finally, more research is needed to evaluate the safety and toxicity of this compound, as well as its potential for use in combination with other cancer treatments.

Synthesis Methods

The synthesis of N-benzyl-2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves the reaction of 4-bromoaniline, 2-acetylthiophene, and 6-methyl-2-thioxo-2,3-dihydropyrimidine-4(1H)-one in the presence of a base and a solvent. The reaction proceeds through a series of steps, including the formation of an intermediate and subsequent cyclization, to yield the final product. This synthesis method has been optimized to obtain high yields and purity of the compound.

Properties

Molecular Formula

C22H18BrN3O2S

Molecular Weight

468.4 g/mol

IUPAC Name

N-benzyl-2-[5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

InChI

InChI=1S/C22H18BrN3O2S/c1-14-19(16-7-9-17(23)10-8-16)20-21(29-14)25-13-26(22(20)28)12-18(27)24-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,24,27)

InChI Key

XFYZKHCSYONYFB-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)NCC3=CC=CC=C3)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)NCC3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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